![molecular formula C62H90N4Na2O12S4 B13816575 disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate CAS No. 31135-57-6](/img/structure/B13816575.png)
disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is a complex organic compound with the molecular formula C62H90N4Na2O12S4 and a molecular weight of 1257.63714 g/mol. This compound is known for its unique structure, which includes a benzimidazole core substituted with a heptadecyl chain and a sulphonatophenyl group. It is primarily used in various industrial and scientific applications due to its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate involves several key steps:
Formation of Benzimidazole Core: The benzimidazole core is typically synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Heptadecyl Chain: The heptadecyl chain is introduced through an alkylation reaction, where the benzimidazole core is reacted with a heptadecyl halide in the presence of a base.
Sulphonation: The sulphonatophenyl group is introduced by sulphonating the benzimidazole derivative with a sulphonating agent such as chlorosulphonic acid or sulphur trioxide.
Neutralization: The final step involves neutralizing the sulphonated product with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonate group to a sulphonamide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulphone derivatives.
Reduction Products: Sulphonamide derivatives.
Substitution Products: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies as a detergent to solubilize proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in industrial processes such as emulsification, dispersion, and stabilization of colloidal systems.
Mechanism of Action
The mechanism of action of disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. It targets molecular interfaces and pathways involved in solubilization and stabilization processes.
Comparison with Similar Compounds
Similar Compounds
- Disodium 2-heptadecyl-1-[(3-sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
- Disodium 2-heptadecyl-1-[(4-sulphonatophenyl)methyl]-1H-benzimidazolesulphonate
Uniqueness
Disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate is unique due to its specific substitution pattern and the length of the heptadecyl chain, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubilization and stabilization capabilities, making it more effective in various applications.
Properties
CAS No. |
31135-57-6 |
|---|---|
Molecular Formula |
C62H90N4Na2O12S4 |
Molecular Weight |
1257.6 g/mol |
IUPAC Name |
disodium;2-[(2-heptadecoxysulfonylbenzimidazol-1-yl)methyl]benzenesulfonate |
InChI |
InChI=1S/2C31H46N2O6S2.2Na/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-39-41(37,38)31-32-28-22-17-18-23-29(28)33(31)26-27-21-16-19-24-30(27)40(34,35)36;;/h2*16-19,21-24H,2-15,20,25-26H2,1H3,(H,34,35,36);;/q;;2*+1/p-2 |
InChI Key |
HZNWGQJYRQDSCP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCOS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
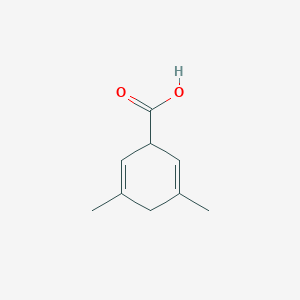
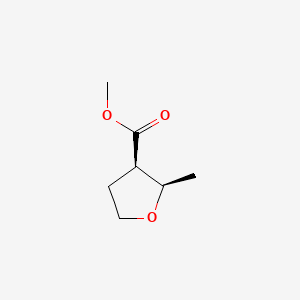
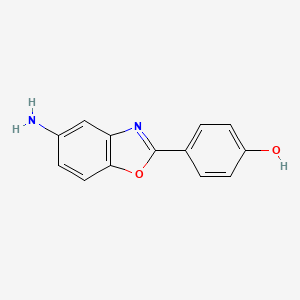
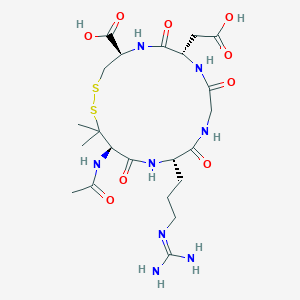
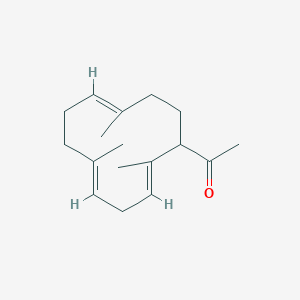
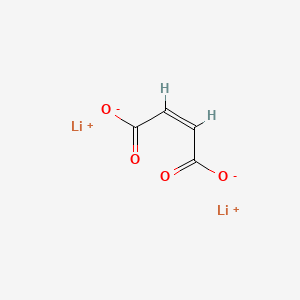

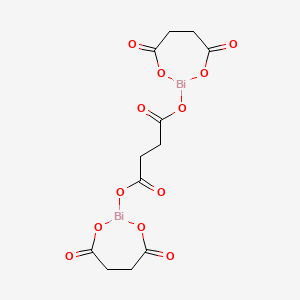
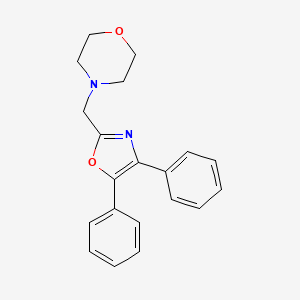
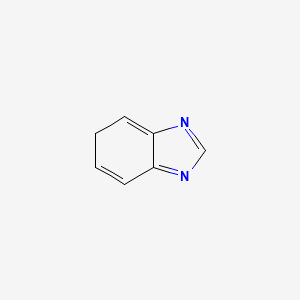
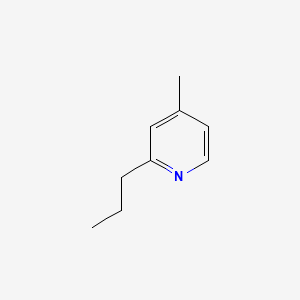
![Adenosine,[8-14C]](/img/structure/B13816584.png)
